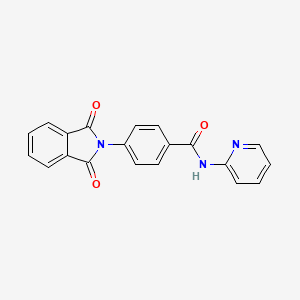

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3/c24-18(22-17-7-3-4-12-21-17)13-8-10-14(11-9-13)23-19(25)15-5-1-2-6-16(15)20(23)26/h1-12H,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALBQHFNMDYMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with 4-(1,3-dioxoisoindolin-2-yl)benzoic acid under dehydrating conditions to form the desired benzamide linkage. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that derivatives of isoindoline compounds exhibit significant antitumor properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications to the isoindoline structure can enhance cytotoxicity against various cancer cell lines, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Properties

The antimicrobial efficacy of isoindoline derivatives has been documented, with several studies reporting activity against both Gram-positive and Gram-negative bacteria. The specific compound has shown potential in inhibiting bacterial growth, suggesting its application as a lead compound in the development of new antibiotics .

Synthetic Methodologies

Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmacologically active molecules. Its structure allows for the introduction of diverse functional groups, facilitating the creation of complex molecules with enhanced biological activities. For example, reactions involving this compound have been employed to synthesize N,O-acetals that can be transformed into valuable pharmaceutical building blocks .

Catalytic Applications

The compound has also been utilized in catalytic processes, particularly in reactions involving Friedländer-type annulations. These reactions are crucial for the synthesis of heterocyclic compounds, which are prevalent in drug design and development .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide

N-(1,3-Dioxoisoindolin-2-yl)-4-(4-chlorobenzamido)benzamide

- Structure : Substituted with a 4-chlorobenzamido group instead of pyridine.

- Activity : Similar insecticidal potency but altered physicochemical properties due to the electron-withdrawing chlorine atom .

- Key Difference : The chloro substituent may enhance stability but could increase toxicity risks compared to the pyridine analog.

Pyridine-Containing Benzamide Derivatives

4-Iodo-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide Hydrochloride

- Structure : Incorporates a pyridin-2-yl group, an iodine atom, and a piperazine-ethyl chain.

- Activity : Likely targets serotonin or dopamine receptors due to the piperazine moiety, with iodine enhancing lipophilicity .

- Key Difference : The extended substituents suggest applications in neurological or oncological research, contrasting with the insecticidal focus of dioxoisoindolin derivatives.

GW788388 (4-(4-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide)

- Structure : Contains dual pyridine rings and a pyrazole group.

- Activity : Targets TGF-β signaling pathways, as evidenced by gene-chemical interaction data from CTD .

- Key Difference : The pyrazole-pyridine system enables kinase inhibition, diverging from the insecticidal mechanism of the target compound.

Key Findings and Implications

Role of the Dioxoisoindolin Group : This moiety is critical for insecticidal activity, as seen in compounds like 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide. Its environmental safety profile makes it preferable over traditional pesticides .

Synthetic Flexibility : Analogs such as N-(5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide (C24H28ClN3OS, MW 442.02) demonstrate the versatility of benzamide derivatives for diverse therapeutic targets .

Biological Activity

The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide is a member of the benzamide family, characterized by its unique structural features that contribute to its biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Structure and Synthesis

This compound is recognized for its phthalimide moiety and pyridine substituent. The synthesis typically involves:

- Formation of the Phthalimide Moiety : Achieved by reacting phthalic anhydride with ammonia or primary amines.

- Pyridine Coupling : The pyridine derivative is coupled with the phthalimide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures showed promising results against various bacterial strains, including those resistant to conventional antibiotics. The compound's ability to inhibit bacterial growth is attributed to its interaction with specific bacterial targets .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. The interaction of the phthalimide moiety with cellular targets is believed to play a crucial role in its anticancer efficacy .

Toxicity Studies

Toxicity assessments using zebrafish embryos have shown that while some derivatives exhibit high biological activity, they also pose certain toxicity risks. The balance between efficacy and safety is critical in developing these compounds for therapeutic use .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Interaction : It can interact with various receptors, modulating their activity and leading to altered cellular responses .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

Case Studies

Several studies have documented the biological activity of related compounds:

- Antimicrobial Activity : A study demonstrated that certain benzamide derivatives showed better efficacy than traditional antibiotics against resistant strains of bacteria .

- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that specific analogs could significantly reduce cell viability while inducing apoptosis .

Q & A

Q. What are the optimal synthetic routes for 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves coupling 4-carboxybenzamide derivatives with functionalized pyridine and isoindolinone moieties. Key steps include:

- Condensation reactions : Reacting activated carbonyl intermediates (e.g., acid chlorides) with amines under reflux in ethanol or acetone .

- Monitoring : Use TLC to track reaction progress and optimize heating duration (e.g., 4 hours at 351 K for hydrazide formation) .

- Purification : Recrystallization from ethanol or acetone yields high-purity products (87% yield reported for similar hydrazide derivatives) .

Optimization : Vary solvent polarity, temperature, and stoichiometry to improve yield. For example, substituting ethanol with DMF may enhance solubility of aromatic intermediates.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- FT-IR : Identify characteristic bands for amide C=O (~1650–1700 cm⁻¹) and isoindolinone dioxo groups (~1720–1750 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to verify proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm) and confirm substitution patterns .

- X-ray crystallography : Resolve bond lengths and angles (e.g., amide C–N bond ~1.33 Å) to validate geometry and intermolecular interactions (e.g., π-stacking in pyridine rings) .

Q. How does the pyridine ring influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electronic effects : The pyridine’s electron-withdrawing nature activates the benzamide carbonyl for nucleophilic attack.

- Reactivity : Pyridine’s lone pair enables coordination with Lewis acids (e.g., Pd catalysts) in cross-coupling reactions .

- Substitution sites : Nucleophiles preferentially attack the para position of the pyridine due to resonance stabilization .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations be applied to predict the molecular geometry and electronic structure of this compound?

Methodological Answer:

- Geometry optimization : Use B3LYP/6-31G(d) basis sets to compute bond angles and dihedral angles, comparing results with X-ray data .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., charge transfer interactions in crystal packing) .

- Hirshfeld surface analysis : Map intermolecular contacts (e.g., O···H interactions in isoindolinone) to rationalize crystal stability .

Q. What strategies are effective in resolving contradictions in reported bioactivity data across different studies?

Methodological Answer:

- Standardized assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and protocols to minimize variability .

- Dose-response curves : Compare EC₅₀ values across studies to assess potency discrepancies.

- Structural analogs : Test derivatives (e.g., substituting pyridine with pyrimidine) to isolate structure-activity relationships (SAR) .

Q. What experimental approaches are recommended for determining the compound’s potential as a kinase inhibitor in medicinal chemistry research?

Methodological Answer:

- In vitro kinase assays : Measure IC₅₀ using recombinant kinases (e.g., EGFR or Bcr-Abl) via ADP-Glo™ luminescence .

- Molecular docking : Simulate binding poses with AutoDock Vina, focusing on hydrogen bonds between the benzamide and kinase ATP-binding pocket .

- Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.